molecular formula C10H14BrNO2S B7869098 N-[(3-bromophenyl)methyl]propane-2-sulfonamide

N-[(3-bromophenyl)methyl]propane-2-sulfonamide

Cat. No.: B7869098
M. Wt: 292.19 g/mol
InChI Key: SAPBLPSBXHRPTF-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]propane-2-sulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and propane-2-sulfonamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

      Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium thiocyanate.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted benzyl sulfonamides.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Dehalogenated sulfonamides.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the sulfonamide group.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-[(3-bromophenyl)methyl]propane-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromophenyl)methyl]propane-2-sulfonamide: Similar structure but with the bromine atom in the para position.

    N-[(3-chlorophenyl)methyl]propane-2-sulfonamide: Chlorine atom instead of bromine.

    N-[(3-bromophenyl)methyl]butane-2-sulfonamide: Longer alkyl chain.

Uniqueness

N-[(3-bromophenyl)methyl]propane-2-sulfonamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The combination of the bromophenyl and sulfonamide groups provides a versatile scaffold for further chemical modifications and applications.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific and industrial fields.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-8(2)15(13,14)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPBLPSBXHRPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to example 1, step 1, 3-bromobenzylamine hydrochloride was reacted with isopropylsulfonyl chloride and triethylamine in dichloromethane to give propane-2-sulfonic acid 3-bromo-benzylamide as a colorless solid. MS: 290.0 ([M−H]−)
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